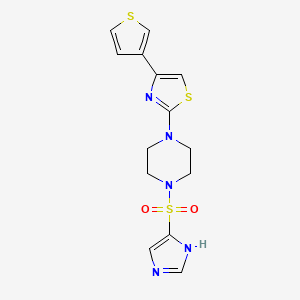

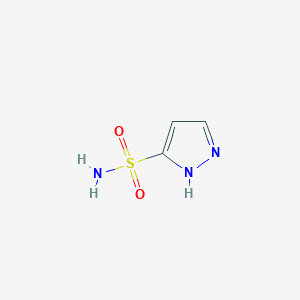

1H-pyrazole-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-pyrazole-3-sulfonamide is a compound that belongs to the class of pyrazole derivatives . Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .

Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1 H NMR, 13 C NMR, and elemental analyses .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

“1H-pyrazole-3-sulfonamide” serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These compounds are structurally diverse and have significant potential in drug development due to their biological activity. The versatility in the substitution pattern at positions N1, C3, C4, C5, and C6 allows for the creation of numerous derivatives with varied medicinal properties .

Antiproliferative Agents

This compound has been utilized in the design and synthesis of novel derivatives that act as antiproliferative agents. These agents are tested against various cancer cell lines, such as the human cervical cancer cell line (HeLa), to evaluate their efficacy in inhibiting cell growth. Some derivatives have shown promising results, indicating potential for development into cancer therapies .

Sensing Probes

Derivatives of “1H-pyrazole-3-sulfonamide” have been reported to function as sensing probes. These probes can selectively detect specific ions, such as copper and zinc, which is crucial in environmental monitoring and biomedical diagnostics. The ability to detect such ions with high selectivity and sensitivity is a valuable application in analytical chemistry .

Biological Activity

The compound’s similarity to purine bases like adenine and guanine makes it an interesting candidate for exploring biological activity. Its structural resemblance allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. Research in this area aims to discover new drugs that can mimic or interfere with natural biological processes .

Antitumor Agents

Continued research into “1H-pyrazole-3-sulfonamide” derivatives is driven by the need for novel antitumor agents. These compounds are being investigated for their selective action on tumor cells, aiming for high potency and low toxicity. The goal is to develop treatments that can effectively target cancer cells without harming healthy tissue .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

1H-Pyrazole-3-sulfonamide is a derivative of pyrazole, a class of compounds that have been found to exhibit a wide range of biological activities Sulfonamide analogs of indole, a similar compound, have been reported to exhibit strong antimicrobial actions .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . Sulfonamides, for instance, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, eventually inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of physiological and pharmacological activities . For instance, the iodine molecule catalyzes two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction involving 1,2-diphenyldisulfide .

Pharmacokinetics

A study on pyrazole derivatives as egfr inhibitors utilized pharmacokinetics profiling in the identification of lead candidates .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects, including antiproliferative activities .

Action Environment

It’s known that the synthesis of pyrazole derivatives can be influenced by various factors, including the use of resinous, nontoxic, thermally stable, and cost-effective amberlyst-70 as a heterogeneous catalyst .

Propriétés

IUPAC Name |

1H-pyrazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6)(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJVQKDTVCDSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2887682.png)

![1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2887687.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)